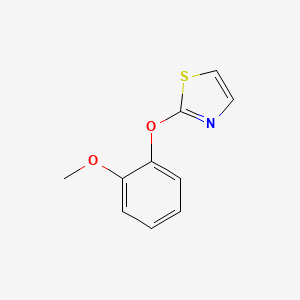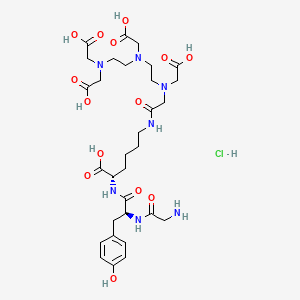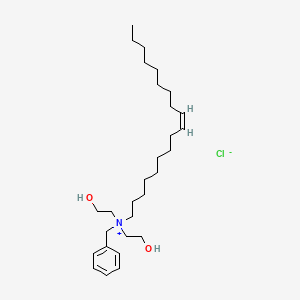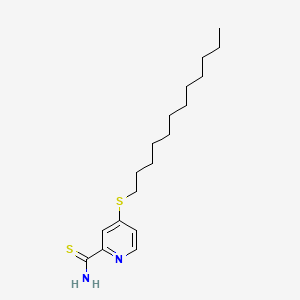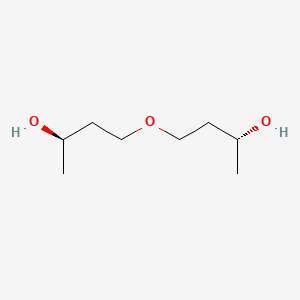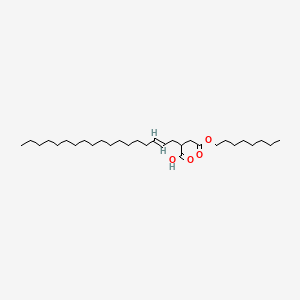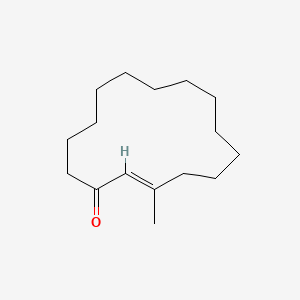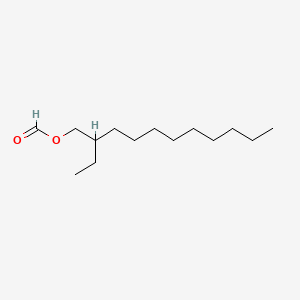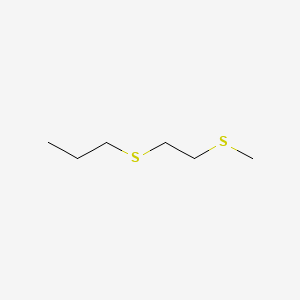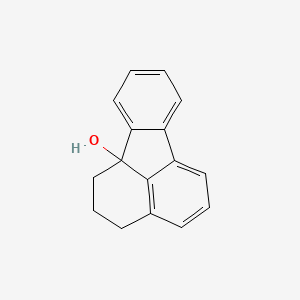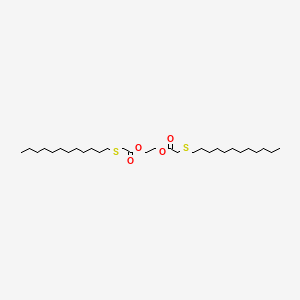
Ethylene bis((dodecylthio)acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene bis((dodecylthio)acetate) is an organic compound with the molecular formula C30H58O4S2. It is known for its unique structure, which includes two dodecylthio groups attached to an ethylene backbone via acetate linkages. This compound is primarily used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylene bis((dodecylthio)acetate) can be synthesized through a multi-step process. The synthesis typically involves the reaction of ethylene glycol with dodecylthiol in the presence of a catalyst to form the intermediate product. This intermediate is then reacted with acetic anhydride under controlled conditions to yield ethylene bis((dodecylthio)acetate).
Industrial Production Methods: In industrial settings, the production of ethylene bis((dodecylthio)acetate) involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Ethylene bis((dodecylthio)acetate) can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted ethylene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylene bis((dodecylthio)acetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical structure.
Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of ethylene bis((dodecylthio)acetate) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity. The dodecylthio groups can form strong interactions with hydrophobic regions of proteins, affecting their function. Additionally, the acetate groups can participate in esterification reactions, modifying the properties of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ethylene bis((octylthio)acetate): Similar structure but with octylthio groups instead of dodecylthio groups.
Ethylene bis((hexylthio)acetate): Contains hexylthio groups.
Ethylene bis((butylthio)acetate): Contains butylthio groups.
Uniqueness: Ethylene bis((dodecylthio)acetate) is unique due to its longer dodecylthio chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where enhanced hydrophobic interactions are desired, such as in the stabilization of polymers and in the formulation of lubricants.
Eigenschaften
CAS-Nummer |
84145-13-1 |
|---|---|
Molekularformel |
C30H58O4S2 |
Molekulargewicht |
546.9 g/mol |
IUPAC-Name |
2-(2-dodecylsulfanylacetyl)oxyethyl 2-dodecylsulfanylacetate |
InChI |
InChI=1S/C30H58O4S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-27-29(31)33-23-24-34-30(32)28-36-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI-Schlüssel |
ITOVYIDFTXLTHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


